Deoxygalactonojirimycin-15N Hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

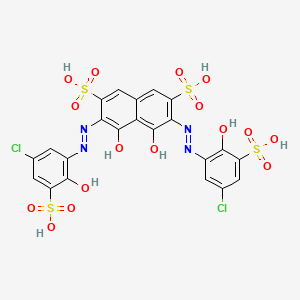

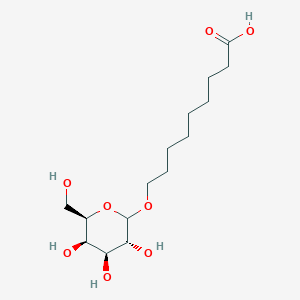

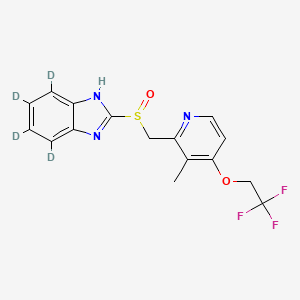

Deoxygalactonojirimycin-15N Hydrochloride is a biochemical used for proteomics research . It has a molecular formula of C6H14Cl(15-N)O4 and a molecular weight of 200.63 . It is also known as Migalastat .

Molecular Structure Analysis

The molecular structure of Deoxygalactonojirimycin-15N Hydrochloride consists of 6 carbon atoms, 14 hydrogen atoms, one nitrogen atom, 4 oxygen atoms, and one chloride atom .Physical And Chemical Properties Analysis

Deoxygalactonojirimycin-15N Hydrochloride is a white crystalline solid . It is soluble in water . The compound has a molecular weight of 199.63 .Applications De Recherche Scientifique

Deoxygalactonojirimycin Hydrochloride

- Specific Scientific Field : Biochemistry and Metabolism

- Summary of the Application : Deoxygalactonojirimycin Hydrochloride is known to be a potent and selective inhibitor of α-galactosidase . It has been used in scientific research to assess the enzymatic activity of α-galactosidase A . It has also been used to study its effects on the mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons .

- Methods of Application or Experimental Procedures : The compound is typically used in in vitro biochemical assays to inhibit α-galactosidase A. The specific concentration used can vary depending on the experimental setup .

- Results or Outcomes : The use of Deoxygalactonojirimycin Hydrochloride has shown to inhibit α-galactosidase A, which has implications in the study of Fabry disease, a rare genetic disorder .

Proteomics Research

- Specific Scientific Field : Proteomics

- Summary of the Application : Deoxygalactonojirimycin-15N Hydrochloride is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

- Methods of Application or Experimental Procedures : The compound can be used in various proteomic techniques such as mass spectrometry and two-dimensional gel electrophoresis to study protein expression, interactions, and modifications .

- Results or Outcomes : The use of Deoxygalactonojirimycin-15N Hydrochloride in proteomics research can help in the identification and quantification of proteins, their localization, modifications, interactions, activities, and, importantly, their function .

Cellular Biochemistry

- Specific Scientific Field : Cellular Biochemistry

- Summary of the Application : Deoxygalactonojirimycin-15N Hydrochloride has been used as an α-galactosidase A inhibitor to study its effects on the mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons .

- Methods of Application or Experimental Procedures : The compound is typically used in in vitro cellular assays to study its effects on mRNA levels . The specific concentration used can vary depending on the experimental setup .

- Results or Outcomes : The use of Deoxygalactonojirimycin-15N Hydrochloride has shown to affect mRNA levels in human embryonic kidney (HEK) cells and hippocampal neurons .

Safety And Hazards

The safety data sheet for Deoxygalactonojirimycin-15N Hydrochloride indicates that it is an irritant . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

Propriétés

IUPAC Name |

(3S,4R)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3?,4?,5-,6+;/m0./s1/i7+1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJIHMALTJRDNQI-TWTQYYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C([C@H]([C@H](C([15NH]1)CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deoxygalactonojirimycin-15N Hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S,5R)-5-(6-aminopurin-9-yl)-2-[hydroxy-(4-methylphenyl)sulfonylmethyl]oxolan-3-ol](/img/structure/B1140971.png)

![(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione](/img/structure/B1140976.png)

![S-Adenosyl-L-[methyl-3H]methionine](/img/structure/B1140978.png)

![4-[(1R)-1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl-3,3-dimethylbutanoic acid](/img/structure/B1140989.png)